9-(4-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 9-(4-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15299297
InChI: InChI=1S/C24H18ClNO3/c25-18-8-6-16(7-9-18)13-26-14-21-22(28-15-26)11-10-19-20(12-23(27)29-24(19)21)17-4-2-1-3-5-17/h1-12H,13-15H2
SMILES:
Molecular Formula: C24H18ClNO3
Molecular Weight: 403.9 g/mol

9-(4-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

CAS No.:

Cat. No.: VC15299297

Molecular Formula: C24H18ClNO3

Molecular Weight: 403.9 g/mol

* For research use only. Not for human or veterinary use.

9-(4-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one -

Specification

Molecular Formula C24H18ClNO3
Molecular Weight 403.9 g/mol
IUPAC Name 9-[(4-chlorophenyl)methyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Standard InChI InChI=1S/C24H18ClNO3/c25-18-8-6-16(7-9-18)13-26-14-21-22(28-15-26)11-10-19-20(12-23(27)29-24(19)21)17-4-2-1-3-5-17/h1-12H,13-15H2
Standard InChI Key WFLJNWYMLIZPHA-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OCN1CC5=CC=C(C=C5)Cl

Introduction

9-(4-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one is a complex organic compound belonging to the chromeno[8,7-e]oxazine class. This compound is characterized by its unique structural features, which include a chromene ring fused with an oxazine ring, along with a phenyl and a chlorobenzyl substituent. The compound's structural complexity suggests potential applications in pharmaceuticals, materials science, or as a synthetic intermediate.

Synthesis Methods

The synthesis of 9-(4-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one typically involves multi-step reactions. Common methods include:

  • Condensation Reactions: Involving the reaction of a chromene precursor with an oxazine-forming reagent.

  • Cyclization Reactions: Often used to form the oxazine ring, these may involve intramolecular reactions.

Synthesis Steps

  • Preparation of Chromene Precursor: This involves the synthesis of a chromene derivative, often through a Claisen rearrangement or similar method.

  • Formation of Oxazine Ring: This step typically involves condensation with an oxazine-forming reagent, such as an amino alcohol.

  • Introduction of Substituents: The phenyl and chlorobenzyl groups are introduced through alkylation or arylation reactions.

Biological Activity

While specific biological activity data for 9-(4-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one may be limited, compounds in this class often exhibit potential as:

  • Antimicrobial Agents: Due to their complex structure, they may interact with biological targets in microbes.

  • Antioxidants: The aromatic rings can contribute to antioxidant properties by scavenging free radicals.

Biological Activity Table

ActivityPotential Mechanism
AntimicrobialInteraction with microbial membranes or enzymes
AntioxidantScavenging of free radicals

Applications and Future Directions

Given its structural complexity and potential biological activities, 9-(4-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one could be explored in various fields:

  • Pharmaceuticals: As a lead compound for drug development, particularly in areas like antimicrobial therapy.

  • Materials Science: Its aromatic structure might make it useful in organic electronics or as a component in advanced materials.

Future Research Directions

  • In-depth Biological Screening: Comprehensive studies to determine its efficacy and safety in biological systems.

  • Structural Modifications: Synthesizing analogs to optimize biological activity or physical properties.

  • Materials Applications: Exploring its potential in organic electronics or other material science applications.

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